

# determining the effective dose of Z-VAD-FMK for different cell lines

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## Compound of Interest

Compound Name: Z-FK-ck

Cat. No.: B1141635

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## Technical Support Center: Z-VAD-FMK

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively determining the optimal dose of the pan-caspase inhibitor, Z-VAD-FMK, for various cell lines.

## Frequently Asked Questions (FAQs)

Q1: What is Z-VAD-FMK and what is its mechanism of action?

A1: Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.<sup>[1][2]</sup> It functions by binding to the catalytic site of most caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation.<sup>[1][3]</sup> By inhibiting caspases, Z-VAD-FMK can effectively block the apoptotic signaling cascade.<sup>[3][4]</sup>

Q2: What are the common applications of Z-VAD-FMK in research?

A2: Z-VAD-FMK is widely used to:

- Inhibit apoptosis to study its role in various cellular processes.<sup>[1]</sup>
- Determine whether a specific stimulus induces caspase-dependent cell death.
- Protect cells from apoptosis in various experimental models, including cryopreservation.<sup>[5][6]</sup>

- Investigate the roles of caspases in inflammation.[3]

Q3: How should I prepare and store Z-VAD-FMK?

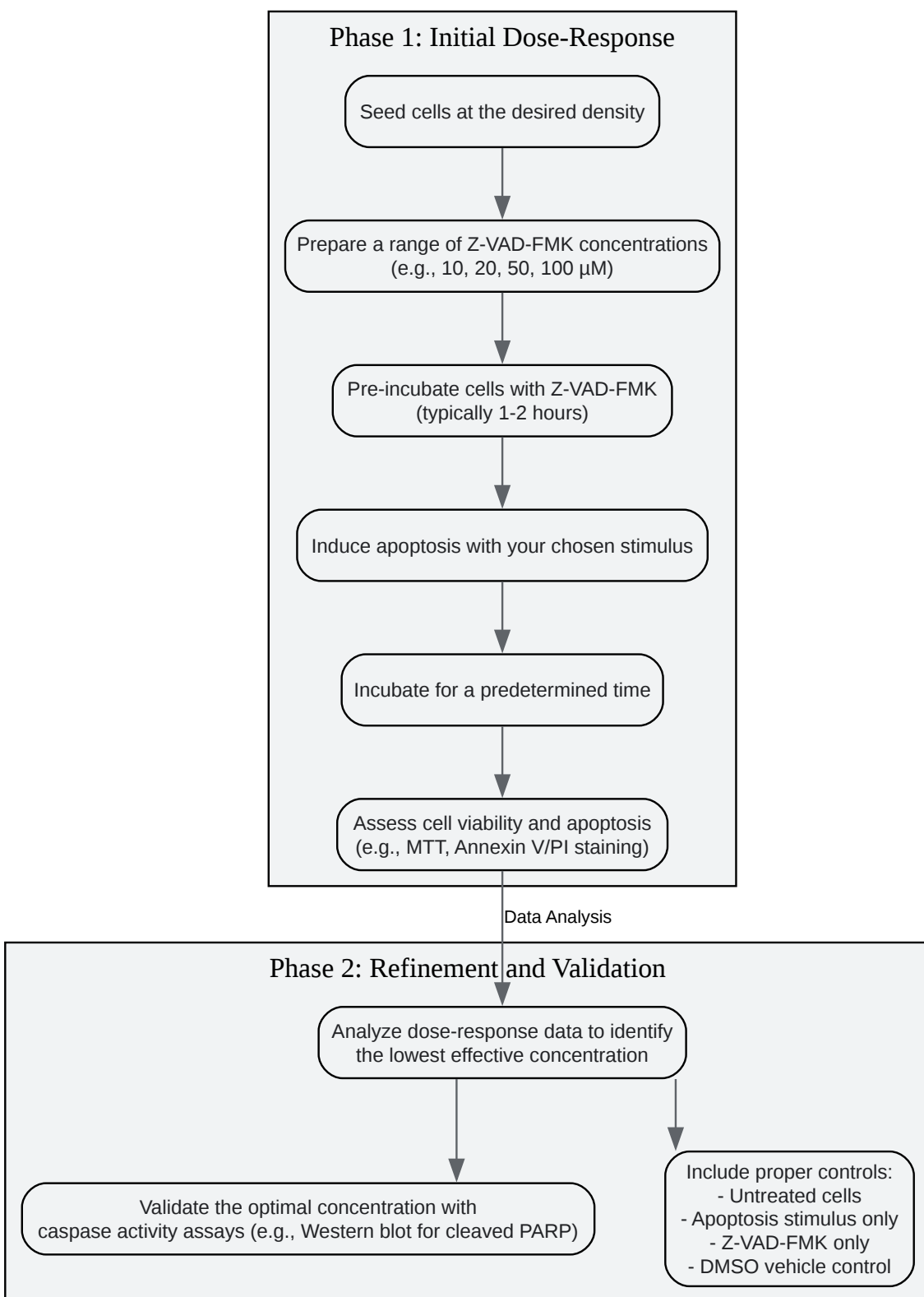
A3: Z-VAD-FMK is typically provided as a lyophilized powder or film and should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution, commonly at a concentration of 20 mM.[1][3][7] The reconstituted stock solution is stable for up to 6 months when stored at -20°C.[3][7] It is important to avoid repeated freeze-thaw cycles.[3]

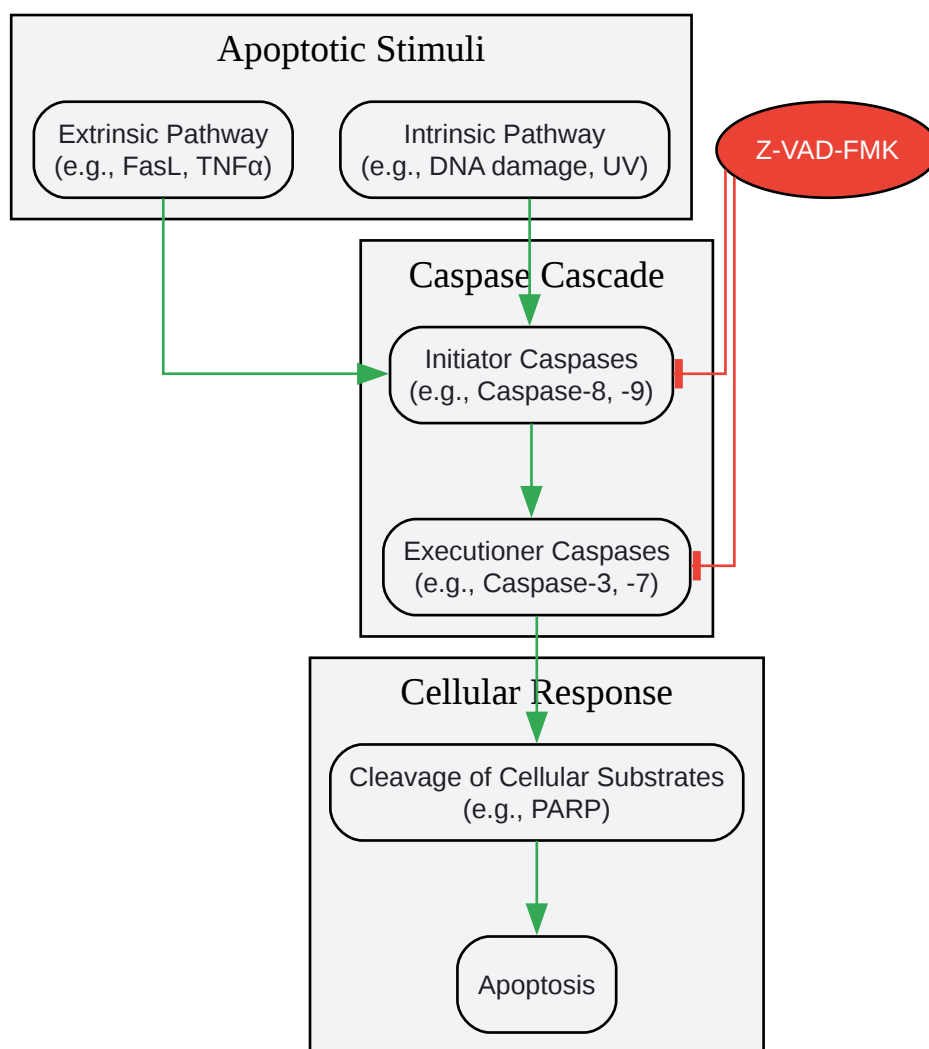
Q4: What is a general working concentration range for Z-VAD-FMK?

A4: The effective working concentration of Z-VAD-FMK can vary significantly depending on the cell line, the apoptosis-inducing stimulus, and the duration of the experiment.[7] However, a general starting range is between 10  $\mu$ M and 100  $\mu$ M.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

## Determining the Effective Dose of Z-VAD-FMK

A critical step for successful experiments is to determine the optimal concentration of Z-VAD-FMK for your specific cell line and experimental conditions. Below is a general workflow to guide you through this process.





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